

# Application Notes and Protocols: Synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

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## Compound of Interest

Compound Name: 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Cat. No.: B1322313

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## Introduction

**6-Hydroxy-2-methylbenzofuran-3-carboxylic acid** is a crucial intermediate in the synthesis of various biologically active compounds, most notably Fruquintinib.[1] Fruquintinib is an approved medication for the treatment of metastatic colorectal cancer, highlighting the importance of a robust and efficient synthesis for its key building blocks.[1] This document provides detailed protocols for the synthesis of **6-Hydroxy-2-methylbenzofuran-3-carboxylic acid**, focusing on the demethylation of its 6-methoxy precursor.

## Synthesis Overview

The primary and most direct method for the synthesis of **6-Hydroxy-2-methylbenzofuran-3-carboxylic acid** from its 6-methoxy analog is through a demethylation reaction. This process involves the cleavage of the methyl ether to reveal the desired hydroxyl group. A common and effective reagent for this transformation is boron tribromide ( $\text{BBr}_3$ ). Alternative methods may involve the use of thiols or dithiols in the presence of a Lewis acid.[2]

## Experimental Protocols

### Protocol 1: Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid using Boron

## Tribromide

This protocol details the demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid to yield **6-Hydroxy-2-methylbenzofuran-3-carboxylic acid** using boron tribromide in dichloromethane.<sup>[1]</sup>

### Materials:

- 6-methoxy-2-methylbenzofuran-3-carboxylic acid
- Dichloromethane (DCM)
- Boron tribromide ( $\text{BBr}_3$ )
- Ice water
- Water

### Equipment:

- Reaction flask
- Stirring apparatus
- Cooling bath (ice-water bath)
- Dropping funnel
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

### Procedure:

- In a reaction flask, suspend 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) in dichloromethane (220 ml).
- Cool the mixture to 0-10°C using an ice-water bath.

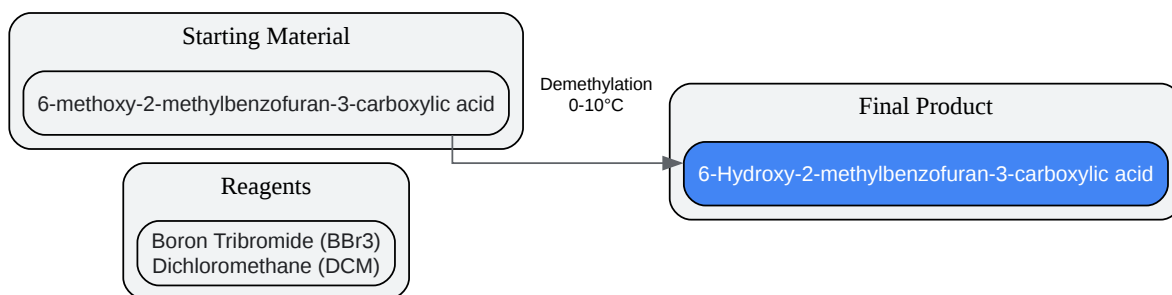
- Slowly add boron tribromide (80.18 g) to the cooled mixture via a dropping funnel, maintaining the temperature between 0-10°C.
- Stir the reaction mixture at 0-10°C.
- After the reaction is complete, slowly quench the reaction mixture by pouring it into ice water while stirring.
- Filter the resulting solid precipitate.
- Wash the solid with water.
- Dry the solid to obtain the final product, **6-Hydroxy-2-methylbenzofuran-3-carboxylic acid**.

## Data Presentation

| Parameter            | Value  | Reference |
|----------------------|--|-----------|
| Starting Material    | 6-methoxy-2-methylbenzofuran-3-carboxylic acid | [1]       |
| Reagent              | Boron tribromide                               | [1]       |
| Solvent              | Dichloromethane                                | [1]       |
| Reaction Temperature | 0-10°C   | [1]       |
| Yield                | 17.8 g (from 22 g of starting material)        | [1]       |
| Molecular Formula    | C <sub>10</sub> H <sub>8</sub> O <sub>4</sub>  | [3][4]    |
| Molecular Weight     | 192.17 g/mol                                   | [3][4]    |

## Visualizations

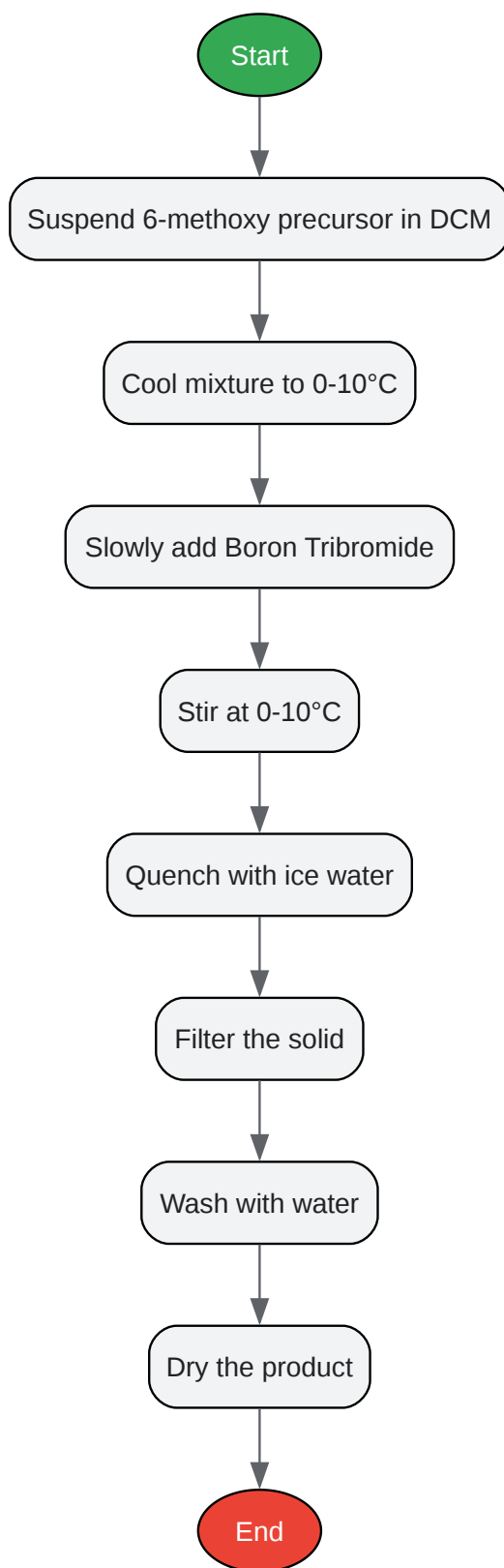
### Synthesis Pathway



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Caption: Synthetic route for **6-Hydroxy-2-methylbenzofuran-3-carboxylic acid**.

## Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

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## References

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